molecular formula C9H12OS B2566815 1-(2-Methoxyphenyl)ethane-1-thiol CAS No. 850465-54-2

1-(2-Methoxyphenyl)ethane-1-thiol

Cat. No.: B2566815
CAS No.: 850465-54-2
M. Wt: 168.25
InChI Key: ASQWTYWCNJJRAW-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)ethane-1-thiol is a sulfur-containing aromatic compound characterized by a methoxy-substituted phenyl ring attached to an ethanethiol group. The methoxyphenyl group contributes to its electronic and steric properties, while the thiol moiety offers reactivity for disulfide bond formation or coordination chemistry .

Properties

IUPAC Name

1-(2-methoxyphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(11)8-5-3-4-6-9(8)10-2/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQWTYWCNJJRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)ethane-1-thiol can be synthesized through various organic synthesis methods. One common approach involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with hydrogen sulfide to yield the thiol compound. Another method involves the reduction of 1-(2-methoxyphenyl)ethanone using thiol reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, recrystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)ethane-1-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methoxyphenyl)ethane-1-thiol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares structural similarities with several derivatives and analogs, including:

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
1-(3-Fluoro-4-methylphenyl)ethane-1-thiol C₉H₁₁FS 170.25 Fluoro and methyl groups on phenyl Lab reagent (discontinued)
1-(Ethylsulfanyl)ethane-1-thiol C₄H₁₀S₂ 122.25 Ethylsulfanyl group Potent durian odorant (OAV 250k)
1-(2-Methoxyphenyl)-2-(methylthio)ethanone C₁₀H₁₂O₂S 196.26 Methoxyphenyl + methylthio ketone Specialty chemical
1-(2,4-Dichlorophenyl)ethane-1,2-diol C₈H₈Cl₂O₂ 207.05 Dichlorophenyl + diol groups Pharmaceutical intermediate
Key Observations:
  • Substituent Effects : The 2-methoxyphenyl group in the target compound enhances electron-donating properties compared to electron-withdrawing groups (e.g., Cl in 1-(2,4-dichlorophenyl) derivatives) . This influences reactivity in nucleophilic substitutions or catalytic reactions.
  • Thiol vs. Sulfanyl Groups : 1-(Ethylsulfanyl)ethane-1-thiol (C₄H₁₀S₂) has a higher odor activity value (OAV 250,000) due to its volatile sulfanyl group, whereas the methoxyphenyl analog likely exhibits lower volatility but greater stability .
  • Functional Group Diversity: Derivatives like 1-(2-Methoxyphenyl)-2-(methylthio)ethanone (C₁₀H₁₂O₂S) replace the thiol with a thioether and ketone, reducing redox reactivity but increasing thermal stability .

Biological Activity

1-(2-Methoxyphenyl)ethane-1-thiol, also known by its chemical structure as a thiol compound, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name: this compound
  • CAS Number: 850465-54-2
  • Molecular Formula: C9H12OS

The biological activity of this compound can be attributed to its thiol group, which is known for participating in redox reactions and interacting with various biological targets. The compound may act through the following mechanisms:

  • Antioxidant Activity: Thiols can neutralize reactive oxygen species (ROS), thus protecting cells from oxidative stress.
  • Enzyme Modulation: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction: Potential interaction with cellular receptors could influence signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research has indicated that thiol compounds exhibit antimicrobial properties. A study evaluating various thiol derivatives found that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Potential

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.

Case Study:
A study published in Cancer Letters reported that treatment with this compound resulted in a significant decrease in cell viability in MDA-MB-231 (breast cancer) cells, with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic events.

Toxicity Profile

The toxicity of this compound was evaluated using standard protocols. Results indicated low toxicity levels at therapeutic doses, making it a candidate for further development.

Toxicity ClassDescription
Class IILow toxicity
LD50>2000 mg/kg (rat model)

Recent Studies

Recent studies have focused on the synthesis and characterization of thiol derivatives, including this compound. Spectroscopic methods such as NMR and IR spectroscopy were utilized to confirm the structure and purity of synthesized compounds.

Study Highlights:

  • Synthesis Methodology: A multi-step synthetic route was established, yielding high purity.
  • Biological Assays: In vitro assays demonstrated promising biological activities, supporting further exploration in drug development.

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